- The Role of the Fused Ring in Bicyclic Triazolium Organocatalysts: Kinetic, X-ray, and DFT Insights, Journal of Organic Chemistry, 2022, 87(6), 4241-4253

Cas no 14874-70-5 (Borate(1-),tetrafluoro-)

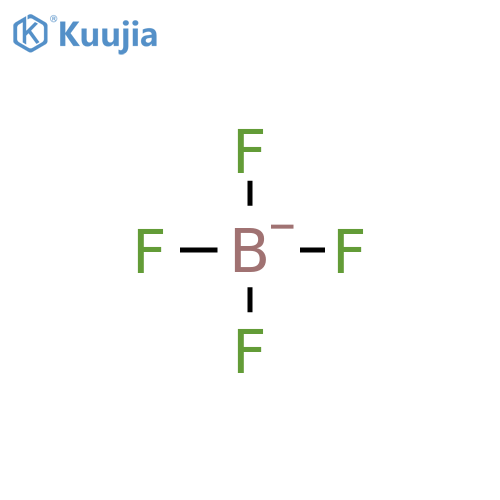

Borate(1-),tetrafluoro- structure

商品名:Borate(1-),tetrafluoro-

Borate(1-),tetrafluoro- 化学的及び物理的性質

名前と識別子

-

- Borate(1-),tetrafluoro-

- tetrafluoroborate

- BF4(-)

- Fluoborate

- PC1553

- tetrafluoridoborate(1-)

- tetrafluoridoborate(III)

- Tetrafluoroborat

- BF4 anion

- Borate,tetrafluoro-

- tetrafluoroborate(1-)

- Tetrafluoroboronanion

- fluoroborate

- tetrafluroborate

- 14874-70-5

- tetrafluoroboranuide

- TETRAFLUOROBORATE ANION

- BDBM26993

- CHEMBL1789400

- TETRAFLUOROBORATE (BF41-)

- Q27118029

- BF4

- tetrafluoroborate ion

- Diethylammonium tetrafluoroborate

- 61674-41-7

- 4YCF3545OY

- ODGCEQLVLXJUCC-UHFFFAOYSA-N

- CHEBI:38899

- Hydrogen Tetrafluoroborate(1-) (48% solution in H2O)

- fluorborate

- 17085-33-5

- [BF4](-)

- BF4-

- Borate(1-), tetrafluoro-

-

- インチ: InChI=1S/BF4/c2-1(3,4)5/q-1

- InChIKey: ODGCEQLVLXJUCC-UHFFFAOYSA-N

- ほほえんだ: F[B-](F)(F)F

計算された属性

- せいみつぶんしりょう: 88.01070

- どういたいしつりょう: 87.002918

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 5

- 回転可能化学結合数: 0

- 複雑さ: 19.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

じっけんとくせい

- PSA: 0.00000

- LogP: 1.30000

Borate(1-),tetrafluoro- 合成方法

合成方法 1

はんのうじょうけん

1.1 Solvents: Triethyl orthoformate ; 24 - 48 h, reflux

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

リファレンス

- Probing the Efficiency of N-Heterocyclic Carbene Promoted O- to C-Carboxyl Transfer of Oxazolyl Carbonates, Journal of Organic Chemistry, 2008, 73(7), 2784-2791

合成方法 3

はんのうじょうけん

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 5 d, rt

1.3 overnight, 100 °C

1.2 5 d, rt

1.3 overnight, 100 °C

リファレンス

- NHC Catalysis for Umpolung Pyridinium Alkylation via Deoxy-Breslow Intermediates, Angewandte Chemie, 2022, 61(15),

合成方法 4

はんのうじょうけん

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol , Triethyl orthoformate ; overnight, 100 °C

リファレンス

- Efficient N-Heterocyclic Carbene-Catalyzed O- to C-Acyl Transfer, Organic Letters, 2006, 8(17), 3785-3788

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide , Tetrakis(acetonitrile)copper(1+) tetrafluoroborate Solvents: Tetrahydrofuran ; 6 h, rt

リファレンス

Cationic Copper(I) Complexes as Efficient Precatalysts for the Hydrosilylation of Carbonyl Compounds

,

Organometallics,

2006,

25(9),

2355-2358

合成方法 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ; 2 h, 80 °C

リファレンス

Synthesis of Homoleptic and Heteroleptic Bis-N-heterocylic Carbene Group 11 Complexes

,

Organometallics,

2015,

34(2),

419-425

合成方法 7

はんのうじょうけん

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

リファレンス

- Rerouting the Organocatalytic Benzoin Reaction toward Aldehyde Deuteration, ACS Catalysis, 2021, 11(23), 14561-14569

合成方法 8

はんのうじょうけん

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

1.2 2 d, rt

1.3 Solvents: Methanol ; overnight, 100 °C

リファレンス

- Selective Synthesis of Acylated Cross-Benzoins from Acylals and Aldehydes via N-Heterocyclic Carbene Catalysis, Organic Letters, 2021, 23(11), 4197-4202

合成方法 9

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 24 h, rt

1.2 48 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux

1.2 48 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, rt → reflux

リファレンス

- A model β-sheet interaction and thermodynamic analysis of β-strand mimetics, Organic & Biomolecular Chemistry, 2015, 13(27), 7402-7407

合成方法 10

はんのうじょうけん

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 2 d, rt

1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux

1.2 2 d, rt

1.3 Reagents: Tetrafluoroboric acid Solvents: Methanol ; overnight, reflux

リファレンス

- N-Heterocyclic Carbene Acyl Anion Organocatalysis by Ball-Milling, ChemSusChem, 2020, 13(1), 131-135

合成方法 11

はんのうじょうけん

1.1 Solvents: Hexane ; 10 min, -78 °C; -78 °C → rt

リファレンス

Allyl-functionalised ionic liquids: synthesis, characterisation, and reactivity

,

Helvetica Chimica Acta,

2005,

88(3),

665-675

合成方法 12

はんのうじょうけん

1.1 Reagents: Sodium tetrafluoroborate Solvents: Dichloromethane ; 12 h, 25 °C

リファレンス

Direct Synthesis of Imidazolium-Functional Polyethylene by Insertion Copolymerization

,

Macromolecular Rapid Communications,

2016,

37(11),

934-938

合成方法 13

はんのうじょうけん

1.1 Reagents: Tetrafluoroboric acid ; 2 h, rt

リファレンス

Polymeric ionic liquid modified silica for CO2 adsorption and diffusivity

,

Polymer Composites,

2017,

38(4),

759-766

合成方法 14

はんのうじょうけん

1.1 Catalysts: Azobisisobutyronitrile Solvents: Dimethylformamide ; 24 h, 70 °C

2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C

2.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C

リファレンス

- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves, Organic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214

合成方法 15

はんのうじょうけん

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt

1.2 overnight, rt

1.3 Solvents: Toluene ; 48 h, reflux

1.2 overnight, rt

1.3 Solvents: Toluene ; 48 h, reflux

リファレンス

- The impact of cation structure upon the acidity of triazolium salts in dimethyl sulfoxide, Organic & Biomolecular Chemistry, 2020, 18(1), 66-75

合成方法 16

はんのうじょうけん

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 24 h, rt

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

1.2 24 h, rt

1.3 Solvents: Chlorobenzene ; 24 h, 120 °C

リファレンス

- Rerouting an organocatalytic reaction by intercepting its reactive intermediates, ChemRxiv, 2020, 1, 1-9

合成方法 17

はんのうじょうけん

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 overnight, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux

1.2 overnight, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol ; overnight, reflux

リファレンス

- From Furfural to Fuel: Synthesis of Furoins by Organocatalysis and their Hydrodeoxygenation by Cascade Catalysis, ChemSusChem, 2014, 7(9), 2742-2747

合成方法 18

はんのうじょうけん

1.1 Reagents: Trimethyloxonium tetrafluoroborate Solvents: Dichloromethane ; 18 h, rt

1.2 18 h, rt

1.3 Solvents: Toluene ; 48 h, reflux

1.2 18 h, rt

1.3 Solvents: Toluene ; 48 h, reflux

リファレンス

- N-Heterocyclic Carbene-Catalyzed Annulation of α-Cyano-1,4-diketones with Ynals, Organic Letters, 2012, 14(18), 4906-4909

合成方法 19

はんのうじょうけん

1.1 Reagents: Sodium hydroxide , Copper , Oxygen ; 5 h, rt

リファレンス

Cu(0), O2 and mechanical forces: a saving combination for efficient production of Cu-NHC complexes

,

Chemical Science,

2017,

8(2),

1086-1089

合成方法 20

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 1 h, 80 °C

リファレンス

Heteroleptic Bis(N-heterocyclic carbene)Copper(I) Complexes: Highly Efficient Systems for the [3+2] Cycloaddition of Azides and Alkynes

,

Organometallics,

2012,

31(22),

7969-7975

合成方法 21

はんのうじょうけん

1.1 Reagents: Ammonium tetrafluoroborate Solvents: Dimethylformamide ; 10 min, 150 °C

リファレンス

- Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves, Organic Process Research & Development (2022, Organic Process Research & Development (2022), 26(1), 207-214, 26(1), 207-214

合成方法 22

はんのうじょうけん

1.1 Solvents: Dichloromethane ; overnight, rt

1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C

1.2 Reagents: (Pentafluorophenyl)hydrazine ; 24 h, rt

1.3 Reagents: Triethyl orthoformate Solvents: Methanol , Chlorobenzene ; overnight, 120 °C

リファレンス

- N-heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: efficient synthesis of α-amino-β-keto esters, Beilstein Journal of Organic Chemistry, 2012, 8, 1499-1504

合成方法 23

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Acetonitrile ; 15 h, rt

リファレンス

An efficient protocol for the preparation of pyridinium and imidazolium salts based on the Mitsunobu reaction

,

Tetrahedron Letters,

2008,

49(22),

3663-3665

合成方法 24

はんのうじょうけん

1.1 Reagents: Tetrafluoroboric acid Solvents: Water ; 0 °C; 1 h, 0 °C → rt

1.2 10 min, 150 °C

1.2 10 min, 150 °C

リファレンス

Rapid Continuous-Flow Water-Free Synthesis of Ultrapure Ionic Liquids Assisted by Microwaves

,

Organic Process Research & Development,

2022,

26(1),

207-214

合成方法 25

はんのうじょうけん

1.1 Reagents: Ammonium tetrafluoroborate ; 22 h, 110 °C

リファレンス

A general and direct synthesis of imidazolium ionic liquids using orthoesters

,

Green Chemistry,

2014,

16(9),

4098-4101

合成方法 26

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 0 °C; 24 - 48 h, 30 °C

1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt

1.2 Reagents: Sodium tetrafluoroborate Solvents: Acetone ; 24 h, rt

リファレンス

Synthesis and properties of ionic liquids: imidazolium tetrafluoroborates with unsaturated side chains

,

Bulletin of the Korean Chemical Society,

2006,

27(6),

847-852

合成方法 27

はんのうじょうけん

1.1 Solvents: Acetonitrile ; 3 - 6 h, rt; 2 - 5 h, rt

リファレンス

Arene Amination Instead of Fluorination: Substitution Pattern Governs the Reactivity of Dialkoxybenzenes with Selectfluor

,

Journal of Organic Chemistry,

2021,

86(8),

5771-5777

合成方法 28

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Acetone ; 24 h, rt

リファレンス

Preparation of ionic liquids containing unsaturated double bonds for use in cellulose dissolving and derivatizing

,

China,

,

,

Borate(1-),tetrafluoro- Raw materials

- 1-Allyl-3-methylimidazolium chloride

- 1,4-Dimethoxybenzene

- 1-Vinylimidazole

- Oxonium, trimethyl-(9CI)

- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride

- 2-PYRROLIDINONE, PHENYLHYDRAZONE

- Copper, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]hydroxy-

- Borate(1-),tetrafluoro-

- 1-Methylimidazole

- 1-Allylimidazole

- [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]-chloro-copper

- 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-

- 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane

Borate(1-),tetrafluoro- Preparation Products

- 1-Ethenyl-3-methylimidazol-3-ium (45534-45-0)

- 2-Fluoro-1,4-dimethoxybenzene (82830-49-7)

- Borate(1-),tetrafluoro- (14874-70-5)

- 2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium (830317-15-2)

- Copper(1+), bis[1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]- (886061-46-7)

- 1H-Imidazolium, 1-methyl-3-(2-propenyl)- (98806-09-8)

Borate(1-),tetrafluoro- 関連文献

-

1. A diastereoselective cobalt-mediated synthesis of benzopyrans using a novel variation of an intramolecular Nicholas reaction in the key cyclisation step: optimisation and biological evaluation?1Alastair Mann,Christophe Muller,Elizabeth Tyrrell J. Chem. Soc. Perkin Trans. 1 1998 1427

-

M. Rok,P. Szklarz,G. Bator CrystEngComm 2018 20 5772

-

3. Reductive cleavage of propellane-type hydrazinium dications as a route to medium-sized ring bicyclic diamines with bridgehead nitrogen atomsRoger W. Alder,Richard B. Sessions,Andrew J. Bennet,Richard E. Moss J. Chem. Soc. Perkin Trans. 1 1982 603

-

Xiaojuan Yang,Chong Zhang,Liqiang Wu RSC Adv. 2015 5 25115

-

Deirdre M. Murphy,Ronan J. Cullen,Dilushan R. Jayasundara,Eoin M. Scanlan,Paula E. Colavita RSC Adv. 2012 2 6527

14874-70-5 (Borate(1-),tetrafluoro-) 関連製品

- 459-45-0(4-fluorobenzene-1-diazonium; tetrafluoroboranuide)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬